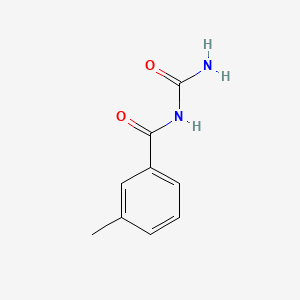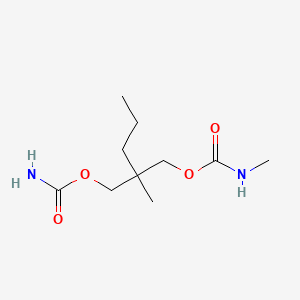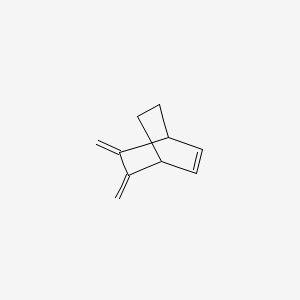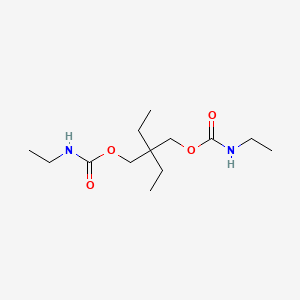
2,2-Diethyl-1,3-propanediol bis(ethylcarbamate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Diethyl-1,3-propanediol bis(ethylcarbamate) is an organic compound with the molecular formula C₁₁H₂₂N₂O₄ It is a derivative of 2,2-diethyl-1,3-propanediol, where both hydroxyl groups are replaced by ethylcarbamate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethyl-1,3-propanediol bis(ethylcarbamate) typically involves the reaction of 2,2-diethyl-1,3-propanediol with ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate groups. The reaction can be represented as follows:
C7H16O2+2C3H5NO→C11H22N2O4
Industrial Production Methods
In an industrial setting, the production of 2,2-Diethyl-1,3-propanediol bis(ethylcarbamate) may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
2,2-Diethyl-1,3-propanediol bis(ethylcarbamate) can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield 2,2-diethyl-1,3-propanediol and ethylcarbamic acid.
Oxidation: Oxidative reactions can lead to the formation of corresponding carbonyl compounds.
Substitution: The ethylcarbamate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the compound.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Substitution: Nucleophilic reagents can be used for substitution reactions.
Major Products
Hydrolysis: 2,2-diethyl-1,3-propanediol and ethylcarbamic acid.
Oxidation: Corresponding carbonyl compounds.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2,2-Diethyl-1,3-propanediol bis(ethylcarbamate) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2-Diethyl-1,3-propanediol bis(ethylcarbamate) involves its interaction with specific molecular targets. The ethylcarbamate groups can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,2-Diethyl-1,3-propanediol: The parent compound with hydroxyl groups instead of ethylcarbamate groups.
2,2-Dimethyl-1,3-propanediol: A similar compound with methyl groups instead of ethyl groups.
2,2-Diethylpropane-1,3-diol: Another derivative with different functional groups.
Uniqueness
2,2-Diethyl-1,3-propanediol bis(ethylcarbamate) is unique due to the presence of ethylcarbamate groups, which impart distinct chemical and biological properties. These groups can enhance the compound’s solubility, reactivity, and potential biological activity compared to its analogs.
Conclusion
2,2-Diethyl-1,3-propanediol bis(ethylcarbamate) is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable building block for the synthesis of complex molecules and a subject of interest in biological and medicinal research.
属性
CAS 编号 |
25648-87-7 |
|---|---|
分子式 |
C13H26N2O4 |
分子量 |
274.36 g/mol |
IUPAC 名称 |
[2-ethyl-2-(ethylcarbamoyloxymethyl)butyl] N-ethylcarbamate |
InChI |
InChI=1S/C13H26N2O4/c1-5-13(6-2,9-18-11(16)14-7-3)10-19-12(17)15-8-4/h5-10H2,1-4H3,(H,14,16)(H,15,17) |
InChI 键 |
ZEAMUSTYAYFLDF-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)(COC(=O)NCC)COC(=O)NCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(Z)-hex-1-enyl]-2-methylcyclohexane](/img/structure/B14686175.png)
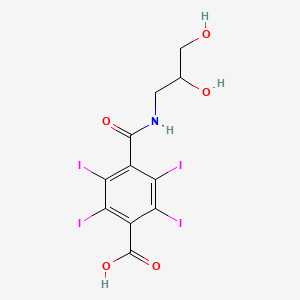
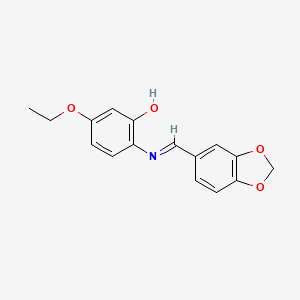
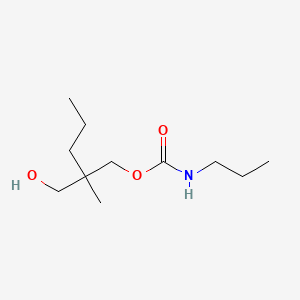
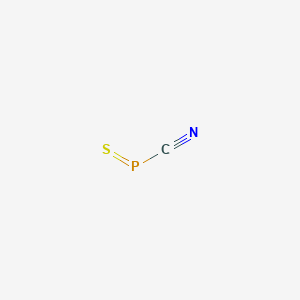

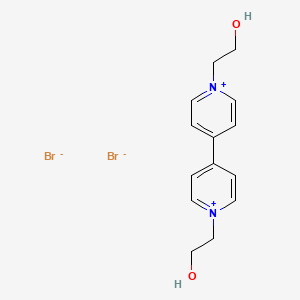
![Ethyl 6-(4-chlorophenoxy)-4-{[3-(diethylamino)propyl]amino}-1,5-naphthyridine-3-carboxylate](/img/structure/B14686221.png)

